4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione is a complex organic compound characterized by its unique structure, which includes a quinazoline core and a chlorophenoxy group
Vorbereitungsmethoden
The synthesis of 4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with aniline to form 4-(4-chlorophenoxy)aniline. This intermediate is then reacted with 2-mercaptoquinazoline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Analyse Chemischer Reaktionen
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2-thione derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure and vibrant color properties
Wirkmechanismus
The mechanism of action of 4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and growth. This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione can be compared with other similar compounds, such as:
4-[4-(4-chlorophenoxy)anilino]-6,7-dimethoxyquinazoline-2-thione: This compound has additional methoxy groups, which may enhance its biological activity and solubility.
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-one: The thione group is replaced with a carbonyl group, which can alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H14ClN3OS |
---|---|
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C20H14ClN3OS/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19-17-3-1-2-4-18(17)23-20(26)24-19/h1-12H,(H2,22,23,24,26) |
InChI-Schlüssel |
QHWVFMOLFGCFTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.